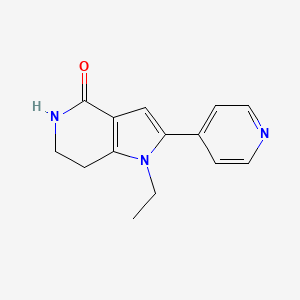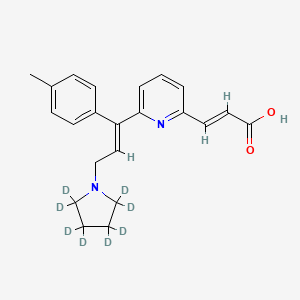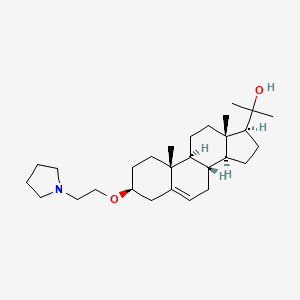
Hyperectumine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Hyperectumine involves a series of intricate steps. The biosynthesis of this compound is believed to involve a hybrid mode of C8 + C8 + C1 + C2 . The industrial production of this compound is still under research, and detailed synthetic routes and reaction conditions are not widely documented.
Chemical Reactions Analysis
Hyperectumine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Hyperectumine has several scientific research applications:
Chemistry: It is studied for its unique structure and potential as a precursor for synthesizing other complex molecules.
Industry: The compound’s unique properties make it a candidate for various industrial applications, although specific uses are still under investigation.
Mechanism of Action
The mechanism of action of Hyperectumine involves the suppression of phosphorylation of mitogen-activated protein kinases (MAPKs) and blocking the activation of nuclear factor kappa-light chain-enhancer of activated B cells (NF-κB) . This mechanism is believed to contribute to its anti-inflammatory effects.
Comparison with Similar Compounds
Hyperectumine is compared with other benzylisoquinoline alkaloids, such as:
- Protopine
- Protoberberine
- Benzophenanthridine
- Aporphine
- Simple isoquinolines
What sets this compound apart is its unprecedented complex ring structure and its specific biological activities .
Properties
Molecular Formula |
C23H24N2O5 |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
(1S,10'R,14'R)-6,7-dimethoxy-2-methylspiro[3,4-dihydroisoquinoline-1,11'-3,5-dioxa-12-azatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),2(6),7-triene]-13'-one |
InChI |
InChI=1S/C23H24N2O5/c1-25-7-6-12-8-18(27-2)19(28-3)10-16(12)23(25)20-13-4-5-17-21(30-11-29-17)14(13)9-15(20)22(26)24-23/h4-5,8,10,15,20H,6-7,9,11H2,1-3H3,(H,24,26)/t15-,20+,23-/m1/s1 |
InChI Key |
XJCDCFPIWSHHTN-ZNRXUEPQSA-N |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@]13[C@@H]4[C@@H](CC5=C4C=CC6=C5OCO6)C(=O)N3)OC)OC |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C13C4C(CC5=C4C=CC6=C5OCO6)C(=O)N3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



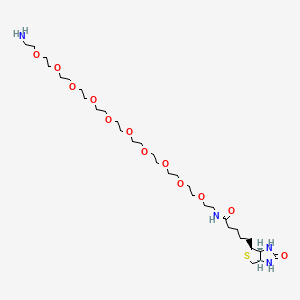
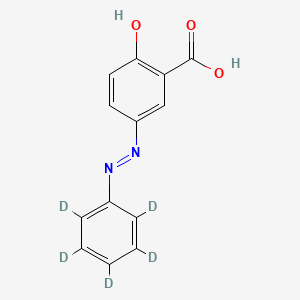
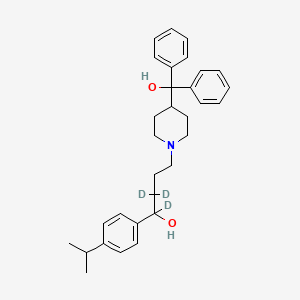


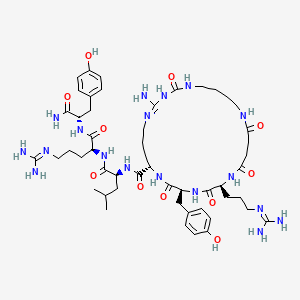
![[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4Z)-4-[(4-iodophenyl)methoxyimino]-3-methyl-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid](/img/structure/B12419253.png)
